3-Fluoro-2-methoxybenzyl bromide

Descripción general

Descripción

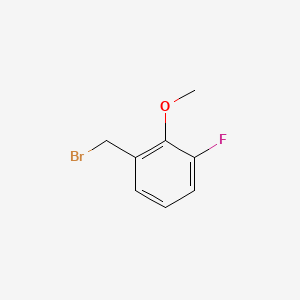

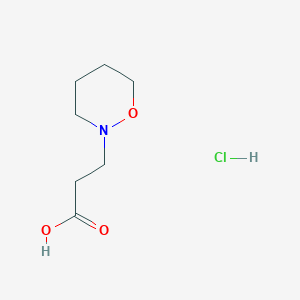

3-Fluoro-2-methoxybenzyl bromide, also known as 1-(bromomethyl)-3-fluoro-2-methoxybenzene, is a chemical compound with the empirical formula C8H8BrFO . It has a molecular weight of 219.05 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOC1=CC=CC(CBr)=C1F . The InChI representation is 1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3 . Physical And Chemical Properties Analysis

This compound is a clear colorless to light yellow liquid . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved data.Aplicaciones Científicas De Investigación

Synthesis of Radiotracers for PET Imaging

3-Fluoro-2-methoxybenzyl bromide has been utilized in the synthesis of fluorobenzyl bromides, such as 3,4-methylenedioxy-6-[18F]fluorobenzyl bromide and 2-[18F]fluoro-4-methoxybenzyl bromide. These compounds serve as intermediates in the asymmetric synthesis of fluorinated α-amino acids, which are crucial in developing radiotracers for positron emission tomography (PET), a diagnostic technique in medical imaging (Zaitsev et al., 2002).

Development of Photosensitizers for Photodynamic Therapy

The compound has found application in synthesizing new zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base. These phthalocyanines exhibit remarkable potential as Type II photosensitizers for cancer treatment in photodynamic therapy, owing to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

This compound is instrumental in introducing new alcohol protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group. This group is orthogonal with the p-methoxybenzyl group and can be removed under desilylation conditions, providing stability to oxidizing conditions and facilitating the stereocontrolled synthesis of beta-mannopyranosides (Crich, Li, & Shirai, 2009).

Enhancement of Electrodeposition Processes

In the field of material science, the compound has contributed to the development of novel ionic liquids that serve as additives for cobalt (Co) and nickel (Ni) electrodeposition from acidic sulfate and Watts baths. These additives lead to finer-grained deposits with increased cathodic current efficiency, hardness, and corrosion resistance, showcasing the role of such compounds in improving electrochemical deposition processes (Omar, Aziz, & Emran, 2021).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 3-Fluoro-2-methoxybenzyl bromide is the carbon atom in the carbon-carbon bond formation during the Suzuki–Miyaura coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Mode of Action

this compound, being a benzyl bromide derivative, typically reacts via an SN1 pathway, via the resonance-stabilized carbocation . The reaction involves the nucleophilic substitution of the bromine atom in the benzyl bromide by another nucleophile .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, is favored under mild and functional group tolerant reaction conditions . The stability of the organoboron reagents used in the reaction also plays a significant role .

Análisis Bioquímico

Biochemical Properties

3-Fluoro-2-methoxybenzyl bromide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes that are involved in nucleophilic substitution reactions. For instance, it can act as an alkylating agent, reacting with nucleophilic sites on enzymes and proteins. This interaction can lead to the modification of enzyme activity, either by inhibiting or activating the enzyme depending on the specific context of the reaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of certain metabolites within the cell . Additionally, this compound can impact cell signaling pathways by modifying the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can lead to changes in the structure and function of the target protein, resulting in altered enzyme activity or protein-protein interactions . Additionally, this compound can act as an inhibitor or activator of specific enzymes by binding to their active sites and modulating their catalytic activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor to consider, as it can degrade under certain conditions, leading to a decrease in its effectiveness. Studies have shown that this compound can undergo hydrolysis, resulting in the formation of less active or inactive products . Long-term exposure to this compound in in vitro or in vivo studies has also been associated with changes in cellular function, such as alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. For instance, high doses of this compound have been associated with toxic effects, such as cell death and tissue damage . Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates that further interact with cellular components . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes involved in cellular metabolism . The localization of this compound can also affect its stability and degradation, influencing its overall biological activity .

Propiedades

IUPAC Name |

1-(bromomethyl)-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXRYBDZSXMMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one](/img/structure/B1532149.png)

![N-(3-Amino-2-methylphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide](/img/structure/B1532152.png)

![N-[2-(4-Methoxyphenoxy)propyl]-2,5-dimethylaniline](/img/structure/B1532153.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine dihydrochloride](/img/structure/B1532161.png)

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carbonyl chloride](/img/structure/B1532163.png)

![3-[(4-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1532165.png)

![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)

![N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1532172.png)